N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as BPTF inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which is involved in the regulation of gene expression. BPTF is an important target for cancer therapy, and BPTF inhibitors like BPTF inhibitor have shown promising results in preclinical studies.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide inhibitor works by binding to the bromodomain of this compound, which prevents this compound from binding to chromatin and regulating gene expression. This compound inhibitor is a selective inhibitor of this compound, and it does not affect other bromodomain-containing proteins. The inhibition of this compound by this compound inhibitor leads to the downregulation of several genes involved in cancer progression, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects, including the downregulation of several genes involved in cancer progression. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. This compound inhibitor also affects the expression of several genes involved in immune response, suggesting that it may have immunomodulatory effects.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide inhibitor has several advantages for lab experiments, including its potency and selectivity for this compound. This compound inhibitor is a highly specific inhibitor of this compound, and it does not affect other bromodomain-containing proteins. This makes it an ideal tool for studying the role of this compound in gene expression and cancer. However, this compound inhibitor has some limitations, including its complex synthesis and the need for expertise in organic chemistry.
Future Directions
There are several future directions for the use of N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide inhibitor in scientific research. One potential application is in the development of cancer therapeutics. This compound inhibitor has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another future direction is in the study of this compound in other diseases, such as autoimmune disorders and neurological disorders. This compound has been implicated in several diseases, and the use of this compound inhibitor may provide new insights into their pathogenesis. Overall, this compound inhibitor is a valuable tool for studying the role of this compound in gene expression and cancer, and its potential applications in medicine are promising.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide inhibitor involves several steps, starting with the reaction of 5-bromo-2-pyridinylamine with 2,3,5,6-tetrafluoro-4-methoxybenzoic acid to form an intermediate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-amino-N-methylbenzamide to yield this compound inhibitor. The synthesis of this compound inhibitor is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide inhibitor has been extensively used in scientific research to study the role of this compound in gene expression and cancer. This compound is an important epigenetic regulator that controls the expression of several genes, including those involved in cell proliferation and differentiation. This compound is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth in preclinical studies.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4N2O2/c1-22-12-10(17)8(15)7(9(16)11(12)18)13(21)20-6-3-2-5(14)4-19-6/h2-4H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSXJRLLYPKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=NC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.